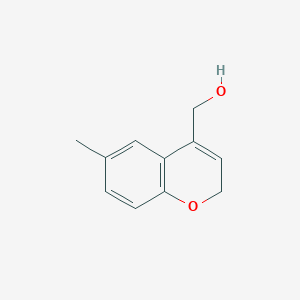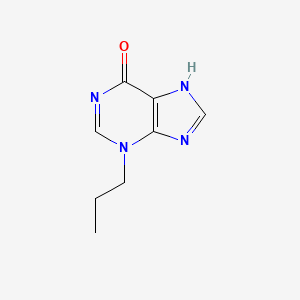
1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a ketone functional group at the ethan-1-one position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as bromine for halogenation or nitric acid for nitration are employed.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that play a role in disease progression .
Comparación Con Compuestos Similares
3,4-Dihydronaphthalen-1(2H)-one: Another naphthalene derivative with similar structural features but different functional groups.
1-(Naphthalen-2-yl)ethan-1-one: A compound with a similar core structure but lacking the dihydro modification.
Uniqueness: 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethan-1-one group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
76181-34-5 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,8H,6-7H2,1H3 |
Clave InChI |
HHLYFOFIPKVXNS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC=CC=C2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)
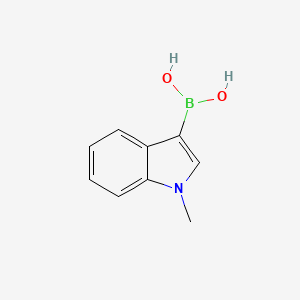

![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
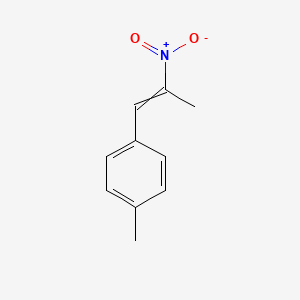
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
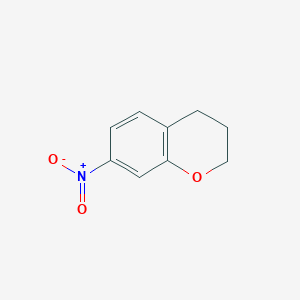

![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
